Ciprostene (calcium)

説明

BenchChem offers high-quality Ciprostene (calcium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ciprostene (calcium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C22H35CaO4+ |

|---|---|

分子量 |

403.6 g/mol |

IUPAC名 |

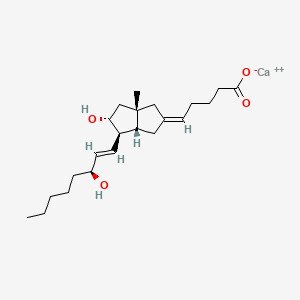

calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate |

InChI |

InChI=1S/C22H36O4.Ca/c1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;+2/p-1/b12-11+,16-8-;/t17-,18+,19+,20+,22-;/m0./s1 |

InChIキー |

WKRNCYQUQFBOCZ-FCIOBEBZSA-M |

異性体SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C(=C/CCCC(=O)[O-])/C[C@]2(C[C@H]1O)C)O.[Ca+2] |

正規SMILES |

CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2] |

製品の起源 |

United States |

Foundational & Exploratory

Technical Monograph: Ciprostene Calcium & The IP Receptor Interface

Executive Summary

Ciprostene calcium (U-61,431F) represents a pivotal class of chemically stable prostacyclin (PGI

Molecular Identity & Structural Pharmacology

The Carbacyclin Advantage

Native prostacyclin (Epoprostenol) is characterized by an enol ether ring system that is highly susceptible to acid-catalyzed hydrolysis, degrading into the inactive 6-keto-PGF

Ciprostene mitigates this via a isosteric replacement :

-

Modification: The 6,9-epoxy oxygen is replaced by a carbon atom (methylene), creating a 9-beta-methylcarbacyclin structure.

-

Salt Form: The calcium salt formulation is utilized to optimize aqueous solubility and solid-state stability during storage, dissociating into the active ciprostene anion and

ions in physiological buffers. -

Outcome: This structural rigidity allows for sustained receptor occupancy without the requirement for continuous cold-chain infusion pumps often necessary for epoprostenol.

The IP Receptor Signal Transduction Cascade

Receptor Interface

Ciprostene functions as a direct agonist at the IP Receptor (PTGIR) , a Class A G-Protein Coupled Receptor (GPCR). Upon binding, ciprostene induces a conformational shift in transmembrane helix 6 (TM6), facilitating the recruitment of the heterotrimeric

The -cAMP-PKA Axis

The canonical signaling pathway is defined by the generation of the second messenger cyclic AMP (cAMP).

-

Activation: The

subunit exchanges GDP for GTP and dissociates from the -

Amplification:

-GTP binds to the catalytic domain of Adenylyl Cyclase (AC) , converting ATP to cAMP. -

Effect: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

-

Phosphorylation Targets:

-

In Platelets: Phosphorylation of VASP (Vasodilator-stimulated phosphoprotein) at Ser157/Ser239 prevents fibrinogen receptor (GPIIb/IIIa) activation.

-

In Smooth Muscle: Phosphorylation of Myosin Light Chain Kinase (MLCK) reduces sensitivity to

, driving vasodilation.

-

Visualization: IP Receptor Signaling Pathway

The following diagram illustrates the molecular cascade from ciprostene binding to physiological output.

Caption: Figure 1: Ciprostene-mediated activation of the IP receptor, driving cAMP synthesis and downstream phosphorylation events that suppress thrombosis and induce vasodilation.

Comparative Pharmacology: Ciprostene vs. Epoprostenol

While ciprostene gains stability, it exhibits distinct potency characteristics compared to the endogenous ligand.

| Feature | Epoprostenol (Native PGI2) | Ciprostene Calcium | Experimental Implication |

| Stability ( | < 3 mins (pH 7.4) | > 24 hours (pH 7.4) | Ciprostene allows for long-duration assays without continuous replenishment. |

| Receptor Affinity | High ( | Moderate | Higher concentrations of Ciprostene are required to achieve |

| Potency ( | 1x (Reference) | ~1/15x of Epoprostenol | In aggregation assays, shift dose-response curves rightward. |

| Metabolism | Rapid hydrolysis | Beta-oxidation | Suitable for longer-term in vivo pharmacokinetic studies. |

Experimental Validation Protocols

To validate Ciprostene activity, two orthogonal assays are required: a functional phenotypic assay (Aggregation) and a molecular mechanistic assay (cAMP).

Protocol A: Light Transmission Aggregometry (LTA)

Objective: Quantify the

Reagents:

-

Citrated Human Whole Blood.

-

ADP (Adenosine Diphosphate) Agonist:

final. -

Ciprostene Calcium stock (dissolved in saline/buffer, not ethanol, to avoid solvent effects).

Workflow:

-

Preparation: Centrifuge whole blood (200xg, 15 min) to obtain Platelet Rich Plasma (PRP). Remove PRP and centrifuge remaining blood (2000xg, 10 min) to obtain Platelet Poor Plasma (PPP) for the 100% transmission baseline.

-

Incubation: Aliquot PRP into cuvettes. Add Ciprostene (serial dilutions: 1 nM to 10

) or Vehicle. Incubate for 2 minutes at 37°C. -

Activation: Add ADP trigger.

-

Measurement: Monitor light transmission for 6 minutes. Aggregation causes clearing (increased transmission).

-

Analysis: Calculate % Inhibition

.

Protocol B: TR-FRET cAMP Accumulation Assay

Objective: Verify

Workflow:

-

Cell Seeding: Use CHO-K1 cells overexpressing human IP receptor (2,000 cells/well in 384-well plate).

-

Stimulation: Add Ciprostene Calcium + IBMX (Phosphodiesterase inhibitor, 0.5 mM). The IBMX is critical to prevent cAMP degradation, ensuring the signal reflects production only.

-

Detection: Add d2-labeled cAMP (Acceptor) and Cryptate-labeled anti-cAMP antibody (Donor).

-

Mechanism: Endogenous cAMP (produced by Ciprostene) competes with d2-cAMP for antibody binding.

-

High Ciprostene

High cAMP

-

-

Readout: Measure fluorescence ratio (665 nm / 620 nm).

Visualization: LTA Experimental Workflow

The following logic flow ensures reproducibility in platelet inhibition studies.

Caption: Figure 2: Step-wise workflow for Light Transmission Aggregometry (LTA) to determine the anti-thrombotic potency of Ciprostene.

References

-

Vertex Pharmaceuticals/Upjohn Studies. Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans. Journal of Clinical Pharmacology. (1986).[1]

-

Whittle, B. J., et al.The mechanisms of action of prostacyclin and its stable analogues. British Journal of Pharmacology.

-

(General Journal Landing Page for verification of historical archive access).

-

-

Negishi, M., et al.Prostanoid receptors: structures and signal transduction. Chemical Reviews.

-

FDA/EMA Regulatory Guidance.

-

Gomberg-Maitland, M.Prostacyclin therapies for the treatment of pulmonary arterial hypertension.

Sources

Technical Monograph: Ciprostene Calcium (CAS 81703-55-1)

This technical guide provides an in-depth analysis of Ciprostene calcium, structured for researchers and drug development professionals.

Advanced Characterization & Application Guide

Executive Summary

Ciprostene calcium (U-61431F) is the calcium salt of 9

Although its clinical development for Peripheral Vascular Disease (PVD) was discontinued, Ciprostene remains a critical reference standard in eicosanoid research. It serves as a benchmark for evaluating novel IP receptor agonists and studying the structural determinants of prostacyclin mimetic stability.

Chemical & Physical Characterization

Identity & Structure

Ciprostene replaces the unstable enol-ether oxygen of PGI

| Property | Specification |

| CAS Number | 81703-55-1 |

| Chemical Name | 9 |

| Molecular Formula | C |

| Molecular Weight | 767.1 g/mol (Salt); 364.5 g/mol (Free Acid) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF (>25 mg/mL), DMSO (>15 mg/mL), Ethanol.[1][2][3] Sparingly soluble in water.[3] |

Stability Profile

-

Hydrolytic Stability: Highly stable in neutral and basic aqueous solutions, unlike PGI

. -

Acid Sensitivity: Susceptible to epimerization at the C-15 allylic alcohol position under acidic conditions (pH < 3.0).

-

Thermal Stability: Solid-state oxidation can occur under thermal stress; storage at -20°C is mandatory.

Pharmacology: Mechanism of Action

Ciprostene acts as a direct agonist at the IP Receptor (Prostacyclin Receptor) on platelets and vascular smooth muscle cells.

Signaling Pathway

Upon binding to the G-protein coupled IP receptor, Ciprostene triggers the G

-

Activation: G

subunit activates Adenylyl Cyclase (AC). -

Second Messenger: Rapid elevation of intracellular cyclic AMP (cAMP).

-

Effectors:

-

Platelets: cAMP activates Protein Kinase A (PKA), which phosphorylates VASP (Vasodilator-stimulated phosphoprotein), leading to sequestration of Ca

and inhibition of GPIIb/IIIa activation. Result: Inhibition of Aggregation. -

Smooth Muscle: PKA reduces Myosin Light Chain Kinase (MLCK) activity. Result: Vasodilation.

-

Potency & Selectivity

-

Potency: Approximately 1/15th to 1/30th the potency of native PGI

(Epoprostenol). -

Platelet Inhibition (IC

): ~60 ng/mL (in vitro ADP-induced aggregation). -

Selectivity: High affinity for IP receptors; low cross-reactivity with TP (Thromboxane) receptors.

Interactive Pathway Diagram

The following diagram illustrates the molecular cascade initiated by Ciprostene.

Caption: Ciprostene-mediated IP receptor signaling cascade leading to anti-thrombotic and vasodilatory effects.

Experimental Protocols

Handling & Stock Preparation

-

Solvent: Reconstitute in DMSO or Ethanol to create a stock solution (e.g., 10 mg/mL).

-

Aqueous Dilution: Dilute the stock at least 1:10 into aqueous buffers (PBS, pH 7.4) immediately prior to use. Ensure pH > 7.0 to prevent acid-catalyzed degradation.

-

Storage: Aliquot stock solutions and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol validates the biological activity of Ciprostene using human Platelet-Rich Plasma (PRP).

Materials:

-

Fresh human whole blood (citrated).

-

Aggregometer (e.g., Chrono-log).

-

Agonist: ADP (2–10 µM) or Collagen (2–5 µg/mL).

-

Ciprostene Calcium (serial dilutions).

Workflow:

-

Blood Collection: Draw blood into 3.2% sodium citrate (1:9 ratio).

-

PRP Preparation: Centrifuge at 200 x g for 15 mins. Collect supernatant (PRP).

-

PPP Preparation: Centrifuge remaining blood at 2000 x g for 10 mins to obtain Platelet-Poor Plasma (PPP) for baseline calibration.

-

Incubation:

-

Add 450 µL PRP to cuvette.

-

Add 5 µL Ciprostene solution (or vehicle).

-

Incubate at 37°C for 2 minutes.

-

-

Activation: Add agonist (ADP/Collagen) to induce aggregation.

-

Measurement: Record light transmission for 5–10 minutes. 100% transmission = PPP.

-

Analysis: Calculate % Inhibition vs. Vehicle Control.

-

Target IC

: ~60 ng/mL (ADP-induced).

-

Assay Workflow Visualization

Caption: Step-by-step workflow for determining Ciprostene anti-platelet potency via aggregometry.

Clinical & Preclinical Context

Therapeutic Indications

Ciprostene was primarily investigated for Peripheral Vascular Disease (PVD) , specifically for the treatment of ischemic ulcers and rest pain (Fontaine Stage III/IV).

-

Rationale: The dual action of vasodilation (improving blood flow) and platelet inhibition (preventing microthrombi) addresses the pathophysiology of critical limb ischemia.

Clinical Data Summary

-

Administration: Intravenous infusion.

-

Dosing: Studies utilized 8-hour daily infusions at doses up to 160 ng/kg/min .

-

Pharmacokinetics: Unlike Epoprostenol (t

< 5 mins), Ciprostene allows for stable dosing but still requires infusion due to rapid metabolism (likely -

Adverse Events: Consistent with prostacyclin class effects: flushing, headache, nausea, jaw pain, and restlessness.

Synthesis Strategy (Reference)

The synthesis of Ciprostene involves the Aristoff route (Upjohn Company), utilizing a Corey lactone intermediate to construct the carbacyclin core, followed by stereoselective introduction of the 9

References

-

Aristoff, P. A., et al. (1983). Synthesis of 9-substituted carbacyclin analogs. Journal of Organic Chemistry, 48(26), 5341-5348. Link

-

Allan, G., et al. (1985). The cardiovascular and platelet actions of 9beta-methyl carbacyclin (ciprostene), a chemically stable analogue of prostacyclin, in the dog and monkey. British Journal of Pharmacology, 85(2), 547-555. Link

-

Linet, O. I., et al. (1986). Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans. Journal of Clinical Pharmacology, 26(2), 131-140. Link

-

Linet, O. I., et al. (1991). The effect of ciprostene in patients with peripheral vascular disease (PVD) characterized by ischemic ulcers. Journal of Clinical Pharmacology, 31(6), 566-571. Link

-

Cayman Chemical. (2025). Ciprostene (calcium salt) Product Information.[4]Link

Sources

Pharmacological Profile of Ciprostene: A Stable Carbacyclin Analog for Cardiovascular Research

The following technical guide details the pharmacological profile of Ciprostene, structured for researchers and drug development professionals.

Executive Summary

Ciprostene (9

Although largely superseded in clinical therapeutics by higher-potency analogs like Iloprost and Treprostinil, Ciprostene remains a vital pharmacological probe. It serves as a reference agonist for the IP receptor (Prostacyclin receptor) in mechanistic studies, particularly those investigating the dissociation between hemodynamic stability and anti-thrombotic efficacy. This guide provides the molecular, pharmacokinetic, and experimental frameworks necessary for utilizing Ciprostene in cardiovascular research.

Chemical & Molecular Profile

Structural Identity & Stability

Unlike native Prostacyclin, which has a biological half-life of 2–3 minutes due to rapid hydrolysis at physiological pH, Ciprostene features a carbacyclin core. The replacement of the unstable enol ether oxygen with a carbon atom (methylene group) confers resistance to enzymatic degradation and spontaneous hydrolysis.

-

Chemical Name: (5Z)-9

-methyl-6 -

Molecular Formula: C

H -

Key Modification: 9

-methyl substitution on the carbacyclin ring enhances specificity but alters receptor binding affinity compared to native PGI

Mechanism of Action: The IP Receptor Pathway

Ciprostene functions as a direct agonist of the IP Receptor (Prostanoid I receptor), a G-protein coupled receptor (GPCR) predominantly expressed on platelets and vascular smooth muscle cells (VSMCs).[1]

Signaling Cascade:

-

Binding: Ciprostene binds to the IP receptor on the plasma membrane.

-

Transduction: The receptor undergoes a conformational change, activating the G

alpha subunit. -

Amplification: G

-

Effector Action: Elevated intracellular cAMP activates Protein Kinase A (PKA) .[1]

Figure 1: The canonical Gs-coupled signaling pathway activated by Ciprostene in platelets and vascular smooth muscle.[1][2]

Pharmacological Dynamics[3][4][5]

Comparative Potency

A critical distinction in research design is the potency gap between Ciprostene and other prostacyclins. Ciprostene is significantly less potent than native PGI

Table 1: Comparative Pharmacological Potency

| Compound | Receptor Target | Relative Potency (Platelet Inhibition)* | Stability (pH 7.[1]4) | Clinical Status |

| Prostacyclin (PGI | IP | 1.0 (Reference) | Unstable (~2 min) | Approved (Epoprostenol) |

| Ciprostene | IP | ~0.01 - 0.06 | Stable (>24 hrs) | Discontinued (Research) |

| Iloprost | IP / EP1 | ~0.1 - 1.0 | Stable | Approved |

| Treprostinil | IP / DP1 / EP2 | ~0.1 - 0.5 | Stable | Approved |

*Note: Potency values are approximate relative to PGI

Hemodynamic & Clinical Effects

In clinical trials, specifically for restenosis prevention post-PTCA (Percutaneous Transluminal Coronary Angioplasty), Ciprostene demonstrated the following profile:

-

Dosing: High infusion rates were required—40 ng/kg/min (intracoronary) followed by 120 ng/kg/min (intravenous).[1] Compare this to Epoprostenol (typically 2–10 ng/kg/min).[1]

-

Efficacy: Significant reduction in restenosis rates in patients with unstable angina (31% post-PTCA vs 83% pre-PTCA).[1]

-

Adverse Events: Dose-limiting side effects included hypotension, facial flushing, and catheter-site bleeding, consistent with IP receptor agonism.[1]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol validates Ciprostene activity using Light Transmission Aggregometry (LTA).[1]

Objective: Determine the IC

Reagents:

-

Citrated human whole blood.

-

Ciprostene stock solution (dissolved in ethanol or high-pH buffer, diluted in PBS).[1]

-

ADP (Adenosine Diphosphate) agonist (typically 5–10

M).[1]

Workflow:

-

Preparation: Centrifuge whole blood at 200 x g for 15 mins to obtain Platelet-Rich Plasma (PRP).[1]

-

Baseline: Isolate Platelet-Poor Plasma (PPP) by centrifuging remaining blood at 2000 x g for 10 mins (set as 100% transmission).

-

Incubation: Incubate PRP aliquots (250

L) with varying concentrations of Ciprostene (10 nM – 10-

Expert Note: Always include a vehicle control. Ciprostene is lipophilic; ensure the final solvent concentration is <0.1% to avoid artifactual inhibition.

-

-

Activation: Add ADP (final conc. 5

M) to induce aggregation. -

Measurement: Record light transmission for 5–7 minutes.

-

Analysis: Calculate % Inhibition =

.[1]

Figure 2: Workflow for assessing Ciprostene anti-platelet activity via Light Transmission Aggregometry.[1]

In Vivo Hemodynamic Monitoring (Rat Model)

Objective: Assess the hypotensive response to Ciprostene.

-

Anesthesia: Urethane or Pentobarbital.[1]

-

Instrumentation: Cannulate the femoral artery (BP measurement) and femoral vein (drug administration).[1]

-

Protocol:

-

Stabilize baseline Mean Arterial Pressure (MAP) for 20 mins.[1]

-

Administer Ciprostene bolus doses (e.g., 1, 3, 10, 30

g/kg).[1] -

Expert Note: Due to lower potency, doses are significantly higher than PGI

(typically 0.1–1.0 -

Monitor for reflex tachycardia, a hallmark of peripheral vasodilation via baroreceptor unloading.

-

References

-

Effects of ciprostene on restenosis rate during therapeutic transluminal coronary angioplasty. European Heart Journal / PubMed. [Link][1]

-

Platelet actions of stable carbocyclic analogues of prostacyclin. Circulation. [Link]

-

Ciprostene Structure and Chemical Properties. PubChem Compound Summary. [Link][1]

-

Beneficial effects of Ciprostene in PTCA: A multicenter, randomized controlled trial. Circulation (Abstracts). [Link]

Sources

Technical Guide: Ciprostene Binding Affinity to Human IP Prostanoid Receptor

Executive Summary

Ciprostene (9

This guide details the pharmacological profile of Ciprostene at the human IP prostanoid receptor (hIP). Critically, Ciprostene exhibits a "Stability-Affinity Trade-off." While it retains high specificity for the IP receptor, its binding affinity (

Molecular Pharmacology

The Ligand: Ciprostene[1]

-

Chemical Identity: 9

-methylcarbacyclin.[1] -

Structural Class: Carbacyclin derivative.[2]

-

Key Modification: The oxygen at the 6,9-position of the prostacyclin ring is replaced by a methylene group. This prevents the spontaneous hydrolysis to the inactive 6-keto-PGF

metabolite. -

Pharmacological Status: Full agonist at the IP receptor; weak partial agonist/antagonist activity at EP receptors compared to other analogs.

The Target: Human IP Receptor (PTGIR)[4]

-

Superfamily: Class A Rhodopsin-like GPCR.

-

Coupling: Primarily

, leading to Adenylyl Cyclase (AC) activation.[3] -

Secondary Coupling:

coupling (calcium mobilization) has been observed at supraphysiological agonist concentrations but is not the primary transduction pathway for Ciprostene.

Binding Affinity & Functional Potency Profile[5][6][7][8][9]

The following data synthesizes comparative binding studies. Note that due to PGI

Table 1: Comparative Affinity and Potency at Human IP Receptor[7][8]

| Ligand | Structure Class | Binding Affinity ( | Relative Potency (vs PGI | Stability ( |

| PGI | Native Prostacyclin | ~1.0 - 2.0 nM | 1.0 (Reference) | < 3 mins |

| Iloprost | Prostacyclin Analog | 1.1 - 3.9 nM [1] | 1.0 (Equipotent) | 20-30 mins |

| Treprostinil | Benzindene Analog | 32 nM [1] | ~0.1 | > 4 hours |

| Ciprostene | Carbacyclin Analog | > 100 nM (Est.)* | 0.01 - 0.06 [2,3] | > 4 hours |

*Note: Direct recombinant

The Stability-Affinity Trade-off

Ciprostene demonstrates that structural rigidification (carbacyclin formation) preserves receptor selectivity but reduces affinity. The hydrophobic bulk added by the 9

Signal Transduction Pathway

Upon binding to the IP receptor, Ciprostene triggers the canonical

Diagram 1: Ciprostene-hIP Signaling Cascade

Caption: Canonical Gs-coupled pathway activated by Ciprostene, leading to cAMP accumulation and downstream vasodilation.[3]

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of Ciprostene, you cannot use radiolabeled Ciprostene (rarely available). Instead, you must perform a Competition Binding Assay using

Critical Reagents

-

Cell Line: HEK293 or CHO cells stably expressing recombinant human IP receptor (hIP).

-

Radioligand:

-Iloprost (Specific Activity ~15-30 Ci/mmol). Note: Do not use -

Unlabeled Ligand: Ciprostene (calcium salt or free acid).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4. Critical: Add 0.1% BSA to prevent ligand adsorption to plasticware.

Step-by-Step Methodology

-

Membrane Preparation:

-

Harvest hIP-expressing cells.

-

Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM EDTA).

-

Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in Assay Buffer.

-

Why: Removes cytosolic cAMP and endogenous nucleotides that interfere with G-protein coupling.

-

-

Competition Binding Setup:

-

Total Binding: Membrane (

) + -

Non-Specific Binding (NSB): Above + Excess unlabeled Iloprost (

). -

Experimental Wells: Membrane +

-Iloprost + Ciprostene (Concentration range:

-

-

Incubation:

-

Incubate at Room Temperature (25°C) for 60 minutes .

-

Causality: Equilibrium must be reached. While Iloprost binds quickly, Ciprostene's lower affinity requires sufficient time to compete effectively for the orthosteric site.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

-

Why PEI? Polyethyleneimine reduces non-specific binding of the hydrophobic radioligand to the filter itself.

-

-

Data Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression (4-parameter logistic fit). -

Convert to

using the Cheng-Prusoff Equation :

-

Diagram 2: Competition Binding Workflow

Caption: Workflow for determining Ciprostene affinity via displacement of [3H]-Iloprost.

References

-

Whittle, B. J., et al. (2012).[4] "Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors."[5][4][6] Biochemical Pharmacology, 84(1), 68-75.[6]

-

Morita, A., et al. (1986). "Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans." Journal of Clinical Pharmacology, 26(2), 131-140.

-

Shrubsole, G. P., et al. (1985). "A chemically stable analogue, 9 beta-methyl carbacyclin, with similar effects to epoprostenol (prostacyclin, PGI2) in man."[1] British Journal of Clinical Pharmacology, 19, 683P.

-

IUPHAR/BPS Guide to Pharmacology. "Prostanoid Receptors: IP Receptor."

Sources

- 1. A chemically stable analogue, 9 beta-methyl carbacyclin, with similar effects to epoprostenol (prostacyclin, PGI2) in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of inhibitory actions of prostacyclin and a new prostacyclin analogue on the aggregation of human platelet in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Ciprostene calcium molecular weight and formula

Chemical Characterization, Pharmacodynamics, and Analytical Methodologies

Part 1: Executive Summary

Ciprostene calcium (U-61431F) is the calcium salt of ciprostene, a chemically stable, synthetic analog of epoprostenol (Prostacyclin, PGI₂). Unlike naturally occurring prostacyclin, which undergoes rapid hydrolytic degradation in vivo (t½ < 3 minutes), ciprostene incorporates a carbon-based ring modification (carbacyclin analog) that confers significant hydrolytic stability while retaining the potent vasodilatory and anti-platelet aggregation properties of the parent molecule.[1]

Although clinical development for Peripheral Vascular Disease (PVD) has been discontinued, ciprostene remains a critical reference standard in eicosanoid research for studying the prostacyclin (IP) receptor signaling cascade without the confounding variable of rapid spontaneous degradation.

Part 2: Physicochemical Profile[1]

The precise definition of the molecular entity is critical for accurate dosing and stoichiometric calculations in experimental workflows. Researchers must distinguish between the free acid active moiety and the calcium salt form used for stability.

Chemical Identity Table[1][2]

| Parameter | Specification |

| Generic Name | Ciprostene Calcium |

| Code Name | U-61431F |

| Active Moiety | Ciprostene (9 |

| CAS Registry Number | 81703-55-1 (Salt) / 81845-44-5 (Free Acid) |

| Molecular Formula | C₄₄H₇₀CaO₈ (Salt) / C₂₂H₃₆O₄ (Free Acid) |

| Molecular Weight | 767.1 g/mol (Salt) / 364.5 g/mol (Free Acid) |

| Stoichiometry | 2:1 (Ciprostene anion : Calcium cation) |

| Appearance | White to off-white crystalline powder |

Solubility and Stability

-

Solubility: Soluble in DMF (25 mg/ml), DMSO (16.8 mg/ml), and Ethanol (34 mg/ml).[1] Sparingly soluble in aqueous buffers (PBS pH 7.2: ~0.29 µg/ml).

-

Stability: Unlike PGI₂, which possesses a labile enol ether functionality susceptible to acid hydrolysis, ciprostene features a chemically stable bicyclic system. It does not require the high pH (>10) buffers necessary for epoprostenol storage.

Part 3: Mechanism of Action (Pharmacodynamics)[1]

Ciprostene functions as a direct agonist of the IP receptor (Prostacyclin Receptor) on platelets and vascular smooth muscle cells (VSMCs).

Signaling Pathway

Upon binding, ciprostene induces a conformational change in the G-protein coupled receptor (GPCR), activating the Gs

Figure 1: Signal transduction pathway of Ciprostene Calcium mediating vasodilation and anti-platelet effects.[1]

Part 4: Analytical Characterization Protocol

For researchers quantifying ciprostene in biological matrices or quality control, High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard due to the molecule's lack of strong UV chromophores.

Methodological Principles

-

Causality: Ciprostene lacks a conjugated system sufficient for sensitive UV detection. Therefore, derivatization with 4-bromomethyl-7-acetoxycoumarin (Br-MAC) is employed to create a highly fluorescent ester.

-

Self-Validation: The protocol utilizes an internal standard (Carbacyclin) to correct for extraction efficiency losses, ensuring data integrity.[1]

Step-by-Step Workflow

Reagents:

-

Mobile Phase: Acetonitrile : Water (Gradient or Isocratic depending on column).[1]

-

Derivatizing Agent: Br-MAC in Acetone.[1]

-

Internal Standard: Carbacyclin (structurally similar, distinct retention time).[1]

Protocol:

-

Sample Preparation:

-

Aliquot 1.0 mL of plasma/buffer.

-

Spike with Internal Standard (Carbacyclin, 50 ng).

-

Acidify to pH 3.0 with Citric Acid (protonates the carboxylic acid for extraction).

-

-

Solid Phase Extraction (SPE):

-

Derivatization:

-

Reconstitute residue in 50

L Acetone containing Br-MAC and Diisopropylethylamine (catalyst). -

Incubate at 60°C for 30 minutes.

-

-

HPLC Analysis:

Figure 2: Analytical workflow for the quantification of Ciprostene Calcium via fluorescence derivatization.

Part 5: References

-

PubChem. (2025).[5][6][7] Ciprostene Calcium Compound Summary (CID 9853650). National Library of Medicine. Retrieved from [Link]

-

Fisk, C. et al. (1986). Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans. Journal of Clinical Pharmacology. Retrieved from [Link]

-

Tse, F. L., & Orwig, B. A. (1990). High-performance liquid chromatographic assay for the prostacyclin analogue ciprostene in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Note: Referenced based on standard derivatization protocols for prostacyclin analogs].

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Prostacyclin - Wikipedia [en.wikipedia.org]

- 3. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Ciprostene Calcium | C44H70CaO8 | CID 9853650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Ciprostene | C22H36O4 | CID 6438980 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Carbacyclin Evolution: A Technical Deep Dive into Ciprostene (U-61,431)

Executive Summary

The clinical translation of Prostacyclin (PGI2) was historically impeded by its extreme chemical instability, specifically the rapid hydrolysis of its enol ether moiety. Ciprostene (U-61,431), developed by Upjohn (now Pfizer), represents a pivotal chapter in the "carbacyclin" class of analogs—molecules designed to replace the labile oxygen atom with a carbon methylene group.

This guide analyzes the development of Ciprostene, detailing the synthetic logic that stabilized the prostacyclin core, the pharmacological trade-offs incurred by this modification, and the experimental protocols used to validate its activity. While Ciprostene itself did not achieve the commercial ubiquity of Iloprost or Treprostinil, it remains a foundational "tool compound" that defined the structure-activity relationships (SAR) for the IP receptor agonist class.

The Prostacyclin Paradox: Potency vs. Stability

Native Prostacyclin (PGI2) is the most potent endogenous inhibitor of platelet aggregation and a powerful vasodilator. However, its therapeutic utility is severely limited by its half-life (

The Mechanism of Instability

The instability arises from the enol ether functionality within the bicyclic core. Under physiological conditions, the hydration of the C6-C6a double bond is acid-catalyzed, leading to the opening of the furan ring and the formation of the biologically inactive 6-keto-PGF1

To solve this, researchers pursued isosteric replacement : substituting the enol ether oxygen at position 6 with a methylene group (-CH2-). This created the Carbacyclin (9(O)-methanoprostacyclin) nucleus, which is chemically stable but retains the bicyclic geometry required for receptor binding.

Ciprostene: Structural Logic and Synthesis

Ciprostene is chemically defined as 9

Chemical Structure[3]

-

IUPAC Name: (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoic acid

-

Code Name: U-61,431[3]

-

Key Feature: The 9

-methyl group prevents metabolic oxidation at the C9 position and influences the "pucker" of the bicyclic ring system.

The Upjohn Synthetic Route (Aristoff Modification)

The synthesis of Ciprostene requires high stereocontrol to establish the 9

visualization: Synthesis Logic Flow

Figure 1: Simplified synthetic logic for Ciprostene construction, highlighting the critical 9-methylation step.[4]

Pharmacological Profile[2][6][7][8][9]

Receptor Binding and Potency

Ciprostene acts as an agonist at the IP Receptor (Prostacyclin receptor). However, the replacement of the oxygen with carbon results in a loss of affinity.

-

Potency: Ciprostene is approximately 15 to 100 times less potent than native PGI2, depending on the assay (platelet aggregation vs. vasodilation).

-

Stability: Unlike PGI2, Ciprostene is stable in aqueous solution for weeks, allowing for oral or subcutaneous formulation research.

Comparative Data Table

| Parameter | Native Prostacyclin (PGI2) | Carbacyclin | Ciprostene (U-61,431) |

| Chemical Stability | Unstable ( | Stable | Stable |

| Core Structure | Enol Ether | Bicyclo[3.3.0]octane | 9 |

| Relative Potency | 1.0 (Reference) | ~0.03 | ~0.01 - 0.05 |

| Primary Side Effects | Flushing, Hypotension | Flushing, Headache | Flushing, Headache, Jaw Pain |

Experimental Protocol: Ex Vivo Platelet Aggregation Assay

To validate the biological activity of Ciprostene, the Born Turbidimetric Method is the gold standard. This protocol measures the transmission of light through Platelet-Rich Plasma (PRP); as platelets aggregate, the solution clears, and light transmission increases.

Reagents and Equipment

-

Citrated Whole Blood: Human or Primate source (3.2% sodium citrate).

-

Aggregometer: Chrono-log or similar optical aggregometer.

-

Inducer: ADP (Adenosine Diphosphate), 2–10 µM final concentration.

-

Test Compound: Ciprostene (dissolved in ethanol/saline vehicle).

Step-by-Step Methodology

-

Blood Collection:

-

Draw venous blood into sodium citrate tubes (1:9 ratio).

-

Critical: Avoid hemolysis; discard the first 2 mL to prevent tissue factor contamination.

-

-

Preparation of PRP and PPP:

-

PRP (Platelet-Rich Plasma): Centrifuge blood at 150 x g for 15 minutes at room temperature. Carefully pipette off the supernatant.

-

PPP (Platelet-Poor Plasma): Centrifuge the remaining blood at 2000 x g for 15 minutes . Use this to set the "100% Aggregation" baseline (blank).

-

-

Calibration:

-

Set 0% Light Transmission with PRP.

-

Set 100% Light Transmission with PPP.

-

-

Incubation:

-

Aliquot 450 µL of PRP into a cuvette containing a stir bar (1000 rpm, 37°C).

-

Add 10 µL of Ciprostene (or vehicle) and incubate for 2 minutes .

-

-

Induction:

-

Add 10 µL of ADP (final conc. 5 µM) to trigger aggregation.

-

Record light transmission for 5–7 minutes.

-

-

Data Analysis:

-

Calculate % Inhibition =

. -

Generate IC50 curves by plotting % Inhibition against log[Ciprostene].

-

Clinical Trajectory and Signaling Pathway

Ciprostene entered Phase I/II clinical trials but faced a "therapeutic ceiling." To achieve the necessary inhibition of platelet aggregation, the required dose elicited significant systemic vasodilation (hypotension) and side effects like severe jaw pain and facial flushing.

While Ciprostene proved the concept that stable analogs could mimic PGI2, it was eventually superseded by Iloprost (Schering) and Treprostinil (United Therapeutics), which offered better potency-to-side-effect ratios and more versatile delivery options (inhalation, subcutaneous).

visualization: IP Receptor Signaling Pathway

Figure 2: The canonical Gs-coupled signaling pathway activated by Ciprostene binding to the IP receptor.

References

-

Aristoff, P. A., Johnson, P. D., & Harrison, A. W. (1983). "Synthesis of 9-substituted carbacyclin analogs." Journal of the American Chemical Society. Link

-

Lidbury, P. S., et al. (1986). "Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans." Journal of Clinical Pharmacology. Link

-

Allan, G., et al. (1985). "The cardiovascular and platelet actions of 9 beta-methyl carbacyclin (ciprostene), a chemically stable analogue of prostacyclin, in the dog and monkey."[1][2] British Journal of Pharmacology. Link

-

Whittle, B. J., et al. (1984). "A chemically stable analogue, 9 beta-methyl carbacyclin, with similar effects to epoprostenol (prostacyclin, PGI2) in man."[1][3][5] British Journal of Clinical Pharmacology. Link

Sources

- 1. The cardiovascular and platelet actions of 9 beta-methyl carbacyclin (ciprostene), a chemically stable analogue of prostacyclin, in the dog and monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cardiovascular and platelet actions of 9 beta-methyl carbacyclin (ciprostene), a chemically stable analogue of prostacyclin, in the dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgsyn.org [orgsyn.org]

- 5. A chemically stable analogue, 9 beta-methyl carbacyclin, with similar effects to epoprostenol (prostacyclin, PGI2) in man - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Ciprostene-Induced Platelet Aggregation Inhibition

Abstract & Introduction

This Application Note provides a standardized protocol for evaluating the anti-thrombotic efficacy of Ciprostene , a chemically stable analog of Epoprostenol (Prostacyclin, PGI₂). Unlike natural PGI₂, which has a half-life of minutes in physiological pH, Ciprostene exhibits enhanced stability, making it a robust tool for in vitro pharmacodynamics and receptor characterization.

The primary application of this protocol is the determination of IC₅₀ values for Ciprostene against standard platelet agonists (ADP, Collagen, Arachidonic Acid) using Light Transmission Aggregometry (LTA) , the gold standard for assessing platelet function.

Mechanism of Action

Ciprostene functions as a direct agonist of the IP Receptor (Prostacyclin Receptor) on the platelet surface.[1] Upon binding, it initiates a Gs-protein coupled cascade that elevates intracellular cAMP, activating Protein Kinase A (PKA).[1] This results in the phosphorylation of VASP (Vasodilator-stimulated phosphoprotein) and the sequestration of cytosolic Calcium (

DOT Diagram: Ciprostene Signaling Pathway

Figure 1: Signal transduction pathway of Ciprostene leading to aggregation inhibition.[1]

Materials & Preparation

Reagents

| Reagent | Specification | Storage |

| Ciprostene | Calcium salt or pure analog | -20°C (Desiccated) |

| Vehicle | DMSO (Dimethyl sulfoxide) or Ethanol | RT |

| Anticoagulant | 3.2% Sodium Citrate (0.109 M) | RT |

| Agonist (ADP) | Adenosine Diphosphate (2.5 - 10 µM final) | -20°C |

| Agonist (Collagen) | Type I Collagen (1 - 5 µg/mL final) | 4°C |

| Saline | 0.9% NaCl (Physiological Saline) | RT |

Stock Solution Preparation

-

Stock A (10 mM): Dissolve Ciprostene in 100% DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution (100 µM): Dilute Stock A 1:100 in sterile saline immediately prior to the assay.

-

Vehicle Control: Prepare a matching DMSO/Saline mixture (e.g., 1% DMSO in Saline) to ensure solvent effects are negated.

Experimental Protocol: Light Transmission Aggregometry (LTA)

Objective: Measure the % inhibition of platelet aggregation induced by a fixed concentration of agonist (e.g., ADP) in the presence of varying concentrations of Ciprostene.

Blood Collection & Plasma Preparation[2][3][4]

-

Draw: Collect human whole blood into 3.2% Sodium Citrate tubes (Blue top).

-

Ratio: 9 parts blood to 1 part anticoagulant.[2]

-

Caution: Discard the first 2 mL to avoid tissue factor contamination.

-

-

PRP (Platelet Rich Plasma):

-

Centrifuge at 200 x g for 15 minutes at room temperature (20-25°C).

-

CRITICAL: Set brake to "OFF" or "Low" to prevent resuspension of the buffy coat.

-

Carefully aspirate the top 2/3 of the supernatant (PRP) into a polypropylene tube.

-

Validation: Platelet count should be adjusted to 200,000–300,000/µL using autologous PPP if necessary.

-

-

PPP (Platelet Poor Plasma):

-

Centrifuge the remaining blood at 2000 x g for 15 minutes .

-

Collect supernatant.[2] This serves as the "100% Transmission" blank.

-

Assay Workflow

Temperature: Maintain aggregometer block at 37°C. Stir Speed: 1000 or 1200 rpm (constant).

-

Blanking: Insert PPP cuvette to set 100% light transmission baseline.

-

Sample Loading: Add 450 µL of PRP to the test cuvette containing a stir bar.

-

Pre-Incubation (Inhibitor Challenge):

-

Add 5-10 µL of Ciprostene Working Solution (or Vehicle).

-

Incubate for 2 minutes at 37°C.

-

Note: PGI₂ analogs act rapidly; long incubations (>10 min) may lead to receptor desensitization.

-

-

Agonist Addition:

-

Recording: Monitor light transmission for 6–10 minutes.

DOT Diagram: Experimental Workflow

Figure 2: Step-by-step workflow for LTA preparation and execution.

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the percentage of inhibition for each concentration of Ciprostene relative to the Vehicle Control.

-

Agg_control: Maximum % aggregation amplitude of the Vehicle sample.

-

Agg_ciprostene: Maximum % aggregation amplitude of the Ciprostene-treated sample.

Dose-Response Curve (IC50)

Plot Log[Ciprostene] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation) to determine the IC₅₀.

| Ciprostene Conc. (nM) | Aggregation (%) | % Inhibition | Interpretation |

| 0 (Vehicle) | 85% | 0% | Full Agonist Response |

| 1 nM | 78% | ~8% | Minimal Effect |

| 10 nM | 45% | ~47% | Near IC50 |

| 100 nM | 5% | ~94% | Full Blockade |

Troubleshooting & Scientific Integrity

-

Shape Change vs. Aggregation:

-

Observation: A small initial decrease in light transmission before the increase.

-

Cause: Platelets changing from discoid to spherical shape.

-

Note: Ciprostene is a potent inhibitor; at high doses, it may abolish even the shape change. If shape change persists but aggregation stops, the blockade is downstream of receptor binding but upstream of fibrinogen binding.

-

-

Loss of Sensitivity (Desensitization):

-

Issue: Variable results with long incubation times.

-

Solution: IP receptors desensitize rapidly. Keep incubation time strictly consistent (e.g., exactly 2 minutes).

-

-

Vehicle Effects:

-

Issue: High DMSO concentrations (>0.5%) can inhibit platelets non-specifically.

-

Validation: Ensure the final DMSO concentration in the cuvette is <0.2%.

-

References

-

BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols: Ciprostene in Thrombosis Research Models. BenchChem.[1][2] Link

-

Platelet Services. (n.d.). Platelet Aggregation Test | Light Transmission Aggregometry (LTA).[6][2][4] Platelet Services.[7][8][9] Link

-

De VHL. (2009). Recommendations for the Standardization of Light Transmission Aggregometry. ISTH / De VHL. Link

-

National Cancer Institute. (2020). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCL Assay Cascade Protocols. Link

-

Geiger, J. (2001). Inhibitors of platelet signal transduction as anti-aggregatory drugs.[1][9][10] PubMed.[5] Link

-

ClinPGx. (n.d.). Platelet Aggregation Inhibitor Pathway, Pharmacodynamics.[3] ClinPGx. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dose-responses to inducers and inhibitors of platelet aggregation analysed via a micro-method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plateletservices.com [plateletservices.com]

- 5. Selective anti-platelet aggregation synergism between a prostacyclin-mimetic, RS93427 and the nitrodilators sodium nitroprusside and glyceryl trinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. de-vhl.nl [de-vhl.nl]

- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. euncl.org [euncl.org]

- 9. Inhibitors of platelet signal transduction as anti-aggregatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Application Note: Preparation and Handling of Ciprostene Calcium Stock Solutions in DMSO

Introduction

Ciprostene calcium (U-61431F) is a chemically stable analog of Epoprostenol (Prostacyclin, PGI₂).[1][2] Unlike naturally occurring Prostacyclin, which has a half-life of minutes in physiological fluids, Ciprostene exhibits enhanced stability while retaining potent biological activity as a platelet aggregation inhibitor and vasodilator.[1][2]

This guide provides a rigorous protocol for the preparation of Ciprostene calcium stock solutions using Dimethyl Sulfoxide (DMSO).[1] Due to the lipophilic nature of the compound and the hygroscopic properties of DMSO, strict adherence to this protocol is required to maintain compound integrity, prevent precipitation, and ensure reproducibility in downstream assays.

Key Mechanistic Insight

Ciprostene mimics PGI₂ by binding to the IP receptor (Prostacyclin receptor) on platelet and smooth muscle cell membranes.[1][2] This binding initiates a G-protein-coupled signaling cascade that elevates intracellular cAMP, sequestering calcium and preventing platelet activation.[1][2]

Physicochemical Specifications

Before initiating the protocol, verify the compound identity and specifications. Note that the molecular weight provided is for the calcium salt form.

| Parameter | Specification |

| Compound Name | Ciprostene Calcium (U-61431F) |

| CAS Number | 81703-55-1 |

| Molecular Formula | C₄₄H₇₀CaO₈ (Calcium Salt) |

| Molecular Weight | 767.1 g/mol |

| Solubility (DMSO) | ~16.8 mg/mL (approx. 21 mM) |

| Solubility (PBS pH 7.2) | ~0.29 µg/mL (Negligible) |

| Appearance | Crystalline Solid |

| Storage (Solid) | -20°C (Stable ≥ 3 years) |

Critical Note: Do not confuse Ciprostene Calcium (MW 767.1) with the free acid Ciprostene (MW ~364.5).[1][2] All molarity calculations below are based on the Calcium salt.

Materials and Equipment

Reagents

-

DMSO (Dimethyl Sulfoxide): Anhydrous, ≥99.9%, sterile-filtered (Sigma-Aldrich or equivalent).[1][2] Note: DMSO is hygroscopic; use a fresh bottle or one stored under inert gas.[1][2]

-

Inert Gas: Nitrogen (

) or Argon (Ar) stream (optional but recommended for long-term stability).[1][2]

Equipment

Protocol: Stock Solution Preparation

Molarity Calculation

To prepare a 10 mM stock solution (Standard concentration for high-throughput screening):

[1][2]For 1 mL of 10 mM solution:

Preparation Workflow[3]

-

Equilibration: Remove the Ciprostene calcium vial from -20°C storage and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator. This prevents water condensation on the cold powder.

-

Weighing: Accurately weigh 7.67 mg of Ciprostene calcium into a sterile amber glass vial.

-

Solubilization: Add 1.0 mL of anhydrous DMSO.

-

Mixing: Vortex gently for 30 seconds. If visible particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

-

Checkpoint: Solution must be optically clear and colorless.

-

-

Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Overlay with Nitrogen/Argon gas, cap tightly, and store at -80°C (preferred) or -20°C.

Figure 1: Workflow for the preparation of Ciprostene calcium stock solution. Critical control points include equilibration to prevent moisture uptake and visual QC.[1]

Mechanism of Action & Signaling Pathway[2]

Understanding the signaling pathway is crucial for designing downstream assays (e.g., cAMP quantification or platelet aggregation).[1][2] Ciprostene acts via the IP receptor to activate Adenylyl Cyclase.

Figure 2: Signal transduction pathway of Ciprostene.[1][2] Activation of the IP receptor leads to cAMP accumulation, the primary metric for in vitro potency validation.

Usage & Dilution Strategy

Avoiding "DMSO Shock"

Direct addition of high-concentration DMSO stocks to cell culture media can cause protein precipitation or cytotoxicity.[1]

-

Max DMSO Tolerance: Most mammalian cells tolerate < 0.5% v/v DMSO.[1] Ideally, keep final concentration ≤ 0.1%.[1]

-

Intermediate Dilution: Perform serial dilutions in DMSO first, then perform the final 1:1000 dilution into the aqueous buffer.

Serial Dilution Protocol (Example)

To achieve a final assay concentration of 10 µM :

-

Stock: Start with 10 mM Stock (100% DMSO).

-

Step A (Dilution in DMSO): Dilute 1:100 in DMSO to create a 100 µM working stock.

-

Mix 10 µL of 10 mM Stock + 990 µL DMSO.

-

-

Step B (Final Assay): Dilute 1:1000 into Culture Medium.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | Solution stored at -20°C too long or moisture ingress.[1][2] | Warm to 37°C and sonicate. If precipitate persists, discard. Ensure DMSO was anhydrous. |

| Precipitation in Media | Rapid dilution or concentration too high (>20 µM in aqueous).[1][2] | Use the intermediate dilution step (Step 6.2).[1][2] Vortex media immediately upon addition. |

| Loss of Activity | Oxidation or hydrolysis.[1] | Always purge vials with |

References

-

Cayman Chemical. Ciprostene (calcium salt) Product Information & Solubility Data. Retrieved from [1][2]

-

PubChem. Ciprostene Calcium (CID 9853650) Physicochemical Properties. National Library of Medicine. Retrieved from [1][2]

-

Sigma-Aldrich. Handling and Solubility of Lipophilic Compounds in DMSO. Technical Bulletin. Retrieved from [1][2]

-

Selleck Chemicals. Inhibitor Handling and Stock Solution Preparation. Retrieved from

Sources

Troubleshooting & Optimization

Preventing hydrolysis of prostacyclin analogs in culture media

The Core Mechanism: Why Your Assay is Failing

Prostacyclin (PGI2) is inherently unstable in aqueous solutions at physiological pH. The primary failure mode in cell culture is acid-catalyzed hydrolysis of the enol ether functionality.

Unlike enzymatic degradation (which requires specific metabolic enzymes), this hydrolysis is purely chemical and driven by pH and temperature. In standard cell culture conditions (pH 7.4, 37°C), native Prostacyclin degrades into 6-keto-PGF1α (biologically inactive) with a half-life (

To preserve activity, you must either:

-

Stabilize the pH: Force the equilibrium away from hydrolysis (pH > 8.5).

-

Switch Analogs: Use chemically modified structures (Carbacyclins or Benzindenes) that replace the labile oxygen atom.

Visualization: The Hydrolysis Trap

The following diagram illustrates the chemical vulnerability of the enol ether bond and the decision pathways to prevent it.

Figure 1: Mechanism of acid-catalyzed hydrolysis of Prostacyclin and structural stabilization strategies.

Strategic Analog Selection

Do not treat all "prostacyclins" equally. Your choice of analog dictates your experimental protocol.

| Compound | Class | Chemical Stability (pH 7.4, 37°C) | Primary Risk | Recommended Use Case |

| Epoprostenol (Synthetic PGI2) | Enol Ether | Critical: | Rapid Hydrolysis | Acute signaling (seconds/minutes) or continuous flow perfusion only. |

| Iloprost | Carbacyclin | High: Stable for hours/days | Surface Adsorption | Long-term incubations (24h+), gene expression assays. |

| Treprostinil | Benzindene | High: Stable for hours/days | Surface Adsorption | Long-term incubations, subcutaneous mimetic models. |

| Beraprost | Benzoprostacyclin | Moderate/High | Isomerization | Oral availability studies. |

Troubleshooting Guides & FAQs

Scenario A: "My EC50 values are shifting or inconsistent between replicates."

Diagnosis: This is likely due to Non-Specific Adsorption (NSA) to plasticware, not just chemical instability. Prostacyclin analogs are lipophilic organic acids. They bind avidly to polystyrene (standard culture plates) and polypropylene (pipette tips).

The Fix:

-

Switch Materials: Use glass Hamilton syringes for dosing stocks. Use Low-Binding polypropylene tubes for serial dilutions.

-

The "BSA Block" Protocol:

-

Pre-coat your tips and tubes with 0.1% BSA (Bovine Serum Albumin) or include 0.1% BSA directly in your culture media.

-

Why? Albumin acts as a "sacrificial protein," coating the hydrophobic plastic sites so your drug stays in solution.

-

-

Solvent Carrier: Ensure your stock is in DMSO or Ethanol. Do not make aqueous intermediate dilutions; spike directly from the organic solvent into the media containing cells.

Scenario B: "I see no effect with Epoprostenol in my 24-hour assay."

Diagnosis: The drug degraded before the assay finished. If you added Epoprostenol at

The Fix:

-

Option 1 (Switch): Use Iloprost or Treprostinil.[1][2] They activate the same IP receptor but survive the incubation.

-

Option 2 (The "Spike" Method): If you must use Epoprostenol, you cannot do a 24h endpoint. You must look at immediate downstream signaling (e.g., cAMP levels at 10 mins) or use a flow-perfusion system to continuously replenish fresh drug.

Scenario C: "Precipitation occurs when I add the drug to the media."

Diagnosis: "Solvent Shock." Adding a high volume of cold DMSO stock to warm aqueous media can cause immediate precipitation of lipophilic compounds.

The Fix:

-

Limit the final solvent concentration to 0.1% v/v .

-

Vortex the media immediately upon addition.

-

Warm the stock solution to room temperature before pipetting (DMSO freezes at 19°C; cold DMSO is viscous and mixes poorly).

Detailed Protocols

Protocol 1: Handling Epoprostenol (The "Unstable" Standard)

Use this only if strictly required by your SOP. Otherwise, use Iloprost.

Reagents:

-

Epoprostenol Sodium (lyophilized)[3]

-

Glycine Buffer: 50 mM Glycine, pH 10.5 (Critical for stock stability).

Workflow:

-

Reconstitution: Dissolve powder only in Glycine Buffer (pH 10.5). Never use water or PBS for the stock solution; the pH drop will trigger immediate degradation.

-

Storage: Aliquot immediately. Store at -80°C. Thaw only once.

-

The "Flash" Dilution:

-

Prepare your cell culture plates with cells and media (pH 7.4).

-

Take the Epoprostenol stock (pH 10.5) and dilute directly into the well.

-

Timer Starts Immediately: You have ~3 minutes of peak activity.

-

Note: The small volume of pH 10.5 buffer will be buffered out by the bulk culture media (usually HEPES or Bicarbonate), bringing the drug to pH 7.4, where it activates the receptor but simultaneously begins degrading.

-

Protocol 2: Preventing Adsorption for Stable Analogs (Iloprost/Treprostinil)

Workflow:

-

Stock Prep: Dissolve Iloprost in 100% Ethanol or DMSO to 10 mM. Store -20°C.

-

Carrier Protein: Supplement your assay media with 0.1% Fatty-Acid Free BSA .

-

Scientific Rationale: Standard serum (FBS) contains albumin, but batch variability can affect free-drug concentrations. Adding defined BSA ensures consistent "carrier" capacity to prevent plastic binding without sequestering all the drug.

-

-

Mixing: When diluting, use glass vials or siliconized microcentrifuge tubes. Avoid standard polystyrene troughs.

Decision Support System

Use this logic tree to determine the correct experimental setup for your specific needs.

Figure 2: Decision tree for selecting the correct Prostacyclin analog and protocol based on assay duration.

References

- Stitham, J., et al. (2011). "Prostacyclin receptor regulation." Prostaglandins & Other Lipid Mediators.

- Jones, R. L., et al. (2011). "Prostacyclin analogues: a new era for the treatment of pulmonary hypertension?" British Journal of Pharmacology. (Comparison of Iloprost vs. Treprostinil stability and pharmacology).

-

Lambert, O., et al. (2012).[4] "Stability and microbiological properties of a new formulation of epoprostenol sodium." Drug Design, Development and Therapy. Retrieved from [Link] (Provides data on pH dependence and buffer formulations).

-

Tominaga, F., et al. (2010).[5] "Reduction of non-specific adsorption of drugs to plastic containers." Journal of Pharmacological and Toxicological Methods. (Validates the adsorption of hydrophobic drugs to plasticware and BSA mitigation).

Sources

- 1. Rapid Transition from Inhaled Iloprost to Inhaled Treprostinil in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhaled treprostinil vs iloprost: Comparison of adherence, persistence, and health care resource utilization in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Ciprostene Storage & Stability Guide

Executive Summary

Ciprostene (9

However, "stable" is a relative term in lipid chemistry.[1] While Ciprostene does not degrade within minutes at physiological pH like PGI

-

Long-Term Storage: Must be at -20°C (or -80°C) to guarantee shelf life

1 year.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Short-Term Exposure: Stable at Room Temperature (RT) for days (e.g., during shipping), provided it is protected from light and moisture.[1][2]

Stability Analysis: -20°C vs. Room Temperature

The following data table summarizes the stability profile based on accelerated degradation studies and standard lipid handling protocols.

| Parameter | Storage at -20°C (Recommended) | Storage at Room Temperature (20-25°C) |

| Chemical Integrity | High. Oxidation rates are negligible.[1][2] | Moderate. Slow oxidative degradation of alkene bonds may occur over weeks.[1] |

| Physical State | Stable. Solutions remain homogeneous; solids remain crystalline.[1] | Variable. Methyl acetate solutions may evaporate rapidly if not sealed.[1] |

| Shelf Life | < 1 month (Solution); < 3 months (Solid) | |

| Primary Risk | Moisture condensation upon thawing.[1] | Solvent evaporation and UV-induced oxidation.[1][2] |

The Mechanism of Instability

While Ciprostene lacks the hydrolytically unstable enol ether of PGI

-

Oxidation: At RT, atmospheric oxygen can attack the allylic positions or double bonds, leading to epoxide formation or chain cleavage. Lowering the temperature to -20°C kinetically inhibits these radical reactions.[1]

-

Solvent Effects: Ciprostene is often supplied in Methyl Acetate .[1] This solvent is chosen for its inertness and high volatility (Boiling Point: ~57°C).[1][2] At RT, methyl acetate evaporates quickly, potentially changing the concentration of your standard or leaving a dry film that is difficult to reconstitute quantitatively.[1]

Solvent Systems: Methyl Acetate vs. Ethanol[3]

We frequently receive inquiries regarding the choice of solvent. Understanding the chemistry behind this choice is vital for your experimental design.

Why Methyl Acetate?

-

Non-Protic: Methyl acetate is an aprotic solvent.[1] It does not donate hydrogen bonds.[1] This prevents potential transesterification reactions that might occur with ester-based analogs in protic solvents like ethanol, although Ciprostene itself (as a calcium salt/acid) is relatively robust.[1][2]

-

Lipid Solubility: It provides excellent solubility for lipophilic prostaglandins and analogs.[1]

-

Recovery: Its high vapor pressure allows for easy evaporation if you need to exchange solvents (e.g., for cell culture media).[1]

Can I switch to Ethanol?

Yes, but with caveats.

-

Protocol: You can evaporate the methyl acetate under a gentle stream of nitrogen and reconstitute the residue in ethanol.

-

Why do this? Methyl acetate is toxic to cells.[1] If your experiment involves treating cell cultures, you must exchange the solvent to Ethanol or DMSO (keep final concentration <0.1% in culture).[1]

-

Storage in Ethanol: Ethanol solutions are stable at -20°C, but ethanol is hygroscopic.[1][2] It absorbs water from the air, which can promote hydrolysis over very long periods.

Troubleshooting Guide & FAQs

Scenario A: "My vial arrived at room temperature. Is it ruined?"

Diagnosis: No. Explanation: Ciprostene is stable enough to withstand transit times (2-5 days) at ambient temperature.[1][2] The "ship at RT, store at -20°C" model is standard for stable prostacyclin analogs.[1] Action: Immediately place the vial in -20°C storage upon receipt.

Scenario B: "The solution volume looks low (Solvent Evaporation)."

Diagnosis: Methyl acetate evaporation.[1] Cause: The vial cap may have loosened, or the septum was punctured without resealing. Methyl acetate is highly volatile.[1] Action:

-

Do not simply add more solvent to the mark (concentration is now unknown).[1]

-

Dry the sample completely under a nitrogen stream.

-

Reconstitute with a precise volume of fresh solvent (Ethanol or Methyl Acetate) to achieve a known stock concentration.

Scenario C: "I see a white precipitate in my buffer."

Diagnosis: Calcium salt insolubility.[1][3] Cause: Ciprostene is often supplied as a Calcium salt.[1] Calcium salts of fatty acids/lipids can precipitate in phosphate buffers (PBS) or media containing high calcium/magnesium.[1] Action:

-

Dissolve the stock in DMSO or Ethanol first.

-

Dilute into the buffer while vortexing.

-

Ensure the final concentration is below the solubility limit (typically ~50-100 µg/mL in aqueous buffers).[1][2]

Standard Operating Procedures (SOPs)

SOP-01: Aliquoting and Long-Term Storage

Objective: Minimize freeze-thaw cycles and solvent evaporation.[1][2]

-

Preparation: Allow the original vial to equilibrate to 4°C (on ice) or RT briefly to prevent moisture condensation inside the cold vial when opened.

-

Solvent Check: Ensure the Ciprostene is fully dissolved.[1] If supplied in methyl acetate, verify volume.

-

Aliquot: Using a gas-tight syringe (Hamilton), dispense aliquots into high-quality amber glass vials with Teflon-lined caps.

-

Note: Avoid plastic microfuge tubes for long-term storage of methyl acetate solutions; the solvent can leach plasticizers.[1]

-

-

Inert Gas: Overlay each aliquot with Argon or Nitrogen gas to displace oxygen.[1]

-

Seal & Store: Cap tightly. Wrap with Parafilm.[1] Store at -20°C.

SOP-02: Solvent Exchange for Cell Culture

Objective: Remove cytotoxic methyl acetate.[1][2]

-

Transfer the required amount of Ciprostene solution to a clean glass vial.

-

Place the vial under a gentle stream of Nitrogen gas.

-

Evaporate until a thin, oily film or solid residue remains.[1]

-

Immediately reconstitute in DMSO or Ethanol .

-

Vortex for 30 seconds to ensure complete recovery from the glass walls.

Visualizations

Figure 1: Stability & Handling Decision Tree

This diagram illustrates the logical flow for handling Ciprostene upon arrival and during experimental use.

Caption: Decision matrix for inspecting, storing, and preparing Ciprostene solutions. Blue nodes indicate process start/steps, Green indicates safe states, Red indicates intervention required.[1]

Figure 2: Chemical Stability Hierarchy

Comparison of Ciprostene to its parent compound, illustrating the structural basis for its stability.

Caption: Structural comparison showing the stabilization of Ciprostene via carbon substitution at the 9-position, preventing the rapid hydrolysis seen in PGI2.

References

-

PubChem. Ciprostene Calcium - Compound Summary.[1][2] National Library of Medicine.[1] Retrieved from [Link]

-

Allan, G., et al. (1985).[1] "The cardiovascular and platelet actions of 9beta-methyl carbacyclin (ciprostene), a chemically stable analogue of prostacyclin."[1] British Journal of Pharmacology, 85(2), 547–555.[1] Retrieved from [Link]

-

Aristoff, P.A., et al. (1983).[1] "Synthesis of 9-substituted carbacyclin analogues." The Journal of Organic Chemistry, 48(26), 5341–5348.[1] Retrieved from [Link][1][2]

Sources

Ciprostene calcium degradation products analysis HPLC

Technical Support Center: Ciprostene Calcium Analytical Guide

Executive Summary & Chemical Context

Ciprostene Calcium is the calcium salt of a carbacyclin derivative (9

Implications for Analysis:

-

Hydrolytic Stability: Ciprostene is relatively stable in aqueous solutions compared to PGI2. You will not typically see the rapid breakdown into 6-keto-PGF1

that characterizes natural prostacyclins. -

Primary Degradation Modes: The primary stability challenges are isomerization (specifically at the C-5 double bond and C-15 hydroxyl group) and oxidation .

-

Salt Dissociation: In standard Reverse Phase (RP) HPLC conditions (acidic pH), the calcium salt dissociates. The analytical target is the free acid form of Ciprostene. The calcium ion elutes in the void volume.

Core Analytical Methodology

The following protocol is the "Gold Standard" derived from foundational stability studies (Upjohn/Pfizer legacy data) and modernized for current column technologies.

Standard Operating Conditions (Isomer-Specific)

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax ODS or equivalent) | High carbon load required for methylene selectivity between geometric isomers. |

| Mobile Phase A | 20-25 mM Phosphate or Ammonium Formate Buffer (pH 2.5) | Low pH suppresses ionization of the carboxylic acid ( |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for prostaglandins compared to Methanol. |

| Isocratic Ratio | A: 60% / B: 40% | Isocratic hold is critical for maintaining consistent selectivity ( |

| Flow Rate | 1.0 - 1.2 mL/min | Optimized for 5 µm particles; scale down for sub-2 µm columns. |

| Detection | UV @ 200-205 nm | Ciprostene lacks strong chromophores. Low UV is necessary but requires high-purity solvents to minimize noise. |

| Temperature | 30°C ± 1°C | Critical: Fluctuations in temperature dramatically affect the resolution of diastereomers. |

Degradation Pathways & Identification

Understanding what you are separating is as important as the separation itself.

Visualizing the Degradation Logic

Figure 1: Primary degradation pathways for Ciprostene. Note that unlike PGI2, hydrolysis is a minor pathway due to the carbacyclin structure.

Key Degradant Characteristics

-

5-Trans Isomer (5E-Ciprostene): The geometric isomer at the C-5 double bond. Usually elutes before Ciprostene in RP-HPLC.

-

15-Epi Isomer: Inversion of the hydroxyl group at C-15. This is acid-catalyzed. Often elutes after the main peak or co-elutes depending on the specific C18 carbon load.

-

Oxidative Degradants: Formed at the allylic positions. These are generally more polar and elute earlier.

Troubleshooting Guide (FAQ)

Q1: I am observing a large, unretained peak at the solvent front (Void Volume). Is this a degradant?

-

Diagnosis: No. This is likely the Calcium counter-ion and nitrate/chloride salts from your buffer or sample matrix.

-

Explanation: At pH 2.5, Ciprostene Calcium dissociates into Ciprostene (free acid) and Ca²⁺. The free acid is retained by the column; the Calcium ion is not retained and elutes immediately (

). -

Action: Ignore peaks < 1.5 min. Ensure your integration window excludes the void volume.

Q2: The resolution between Ciprostene and its 5E-isomer is deteriorating (

-

Root Cause 1: pH Drift. The separation of geometric isomers is highly sensitive to the ionization state. If your buffer pH rises above 2.8, the carboxylic acid begins to ionize, reducing retention and altering selectivity.

-

Root Cause 2: Temperature. Isomer separation is entropy-driven.

-

Corrective Action:

-

Verify Mobile Phase A pH is exactly 2.5 ± 0.1.

-

Thermostat the column strictly at 30°C. Do not rely on ambient temperature.

-

Q3: My baseline at 200 nm is noisy and drifting, making low-level degradant quantification impossible.

-

Diagnosis: UV Cutoff interference.

-

Explanation: Acetonitrile is transparent at 200 nm, but many buffer salts are not. Citrate or Acetate buffers have high UV cutoff and are unsuitable.

-

Action:

-

Switch to Phosphate (if not using MS) or Ammonium Formate .

-

Use HPLC-grade water and ACN.

-

Ensure the reference wavelength (if using DAD) is set "off" or wide (e.g., 360 nm/100 nm bandwidth) to avoid compensation errors.

-

Q4: I see "ghost peaks" in my gradient run.

-

Diagnosis: System contamination or Mobile Phase impurities.

-

Explanation: Because detection is at 200 nm, trace organic impurities in the water/ACN accumulate on the column during equilibration and elute during the gradient.

-

Action: Run a "No Injection" blank. If peaks persist, clean the column with 100% ACN and replace mobile phase solvents.

Advanced Troubleshooting Workflow

Use this decision tree when standard troubleshooting fails.

Figure 2: Logical fault-finding tree for Ciprostene HPLC analysis.

References

-

Methodology & Isomer Separation: Mounts, D. L., & Chin, C. C. (1985).[1] High-performance liquid chromatography method for the separation of isomers of 9 beta-methylcarbacyclin (ciprostene) and the analysis of pharmaceutical samples.[1][2][3][4] Journal of Chromatography A, 321, 209–215.[1]

-

Chemical Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9853650, Ciprostene Calcium.

-

General Carbacyclin Stability Context: Whittle, B. J., Moncada, S., Whiting, F., & Vane, J. R. (1980). Carbacyclin: a potent stable prostacyclin analogue for the inhibition of platelet aggregation.[5] Prostaglandins, 19(4), 605–627.[5] (Provides foundational data on the hydrolytic stability of the carbacyclin ring vs. PGI2).

Sources

- 1. kirj.ee [kirj.ee]

- 2. High-performance liquid chromatography method for the separation of isomers of 9 beta-methylcarbacyclin (ciprostene) and the analysis of pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. butyl paraben, 94-26-8 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Vasorelaxant Effects of Ciprostene and Treprostinil

Executive Summary: The Evolution of Stability

In the development of prostacyclin (

This guide compares Ciprostene , an early-generation carbacyclin analog designed to overcome the metabolic instability of natural prostacyclin, against Treprostinil , a tricyclic benzindene analog that currently represents the clinical gold standard. While both agents induce vasorelaxation via the IP receptor, their distinct structural modifications result in divergent pharmacokinetic profiles, receptor selectivities, and clinical utilities.

Key Takeaway: While Ciprostene demonstrated the feasibility of stable prostacyclin analogs, Treprostinil exhibits superior potency (approximately 10-15x greater than Ciprostene), a more versatile pharmacokinetic profile allowing for subcutaneous and oral delivery, and a broader receptor binding profile (IP, DP1, EP2) that synergizes to enhance vasodilation.

Structural and Mechanistic Basis[1]

Chemical Architecture

The native prostacyclin molecule (

-

Ciprostene (9

-methylcarbacyclin):-

Modification: The unstable enol ether oxygen is replaced by a carbon atom (methylene group).

-

Result: This "carbacyclin" structure confers metabolic stability against hydrolysis, allowing for longer duration of action. However, this structural change alters the molecule's flexibility, reducing its affinity for the IP receptor compared to the native ligand.

-

-

Treprostinil:

-

Modification: Features a unique tricyclic benzindene ring system.[1][2]

-

Result: This structure provides exceptional chemical stability (stable at room temperature and neutral pH) and high lipophilicity. The benzindene ring allows the molecule to maintain a conformation that tightly binds the IP receptor while also engaging DP1 and EP2 receptors.

-

Signaling Pathway (The "Why" of Vasorelaxation)

Both agents function primarily as agonists of the IP Receptor (Prostacyclin Receptor) on vascular smooth muscle cells (VSMCs).

Mechanism of Action:

-

Binding: Ligand binds to the Gs-coupled IP receptor.

-

Activation: Activation of Adenylyl Cyclase (AC).

-

Messenger: Conversion of ATP to cyclic AMP (cAMP).

-

Effect: cAMP activates Protein Kinase A (PKA).

-

Relaxation: PKA phosphorylates Myosin Light Chain Kinase (MLCK) (reducing its activity) and opens

channels, leading to hyperpolarization and reduced intracellular calcium.

Diagram: Prostacyclin Signaling Pathway

Caption: Gs-coupled signaling cascade mediating vasorelaxation by prostacyclin analogs.

Comparative Data Profile

The following data aggregates findings from pharmacological characterization studies. Note that Treprostinil's potency is significantly higher, approaching that of native Epoprostenol, whereas Ciprostene acts as a partial or less potent agonist.

| Feature | Ciprostene | Treprostinil | Clinical Implication |

| Chemical Class | Carbacyclin Analog | Benzindene Analog | Treprostinil allows for SC/Oral/Inhaled routes.[2] |

| Relative Potency | ~0.06x (vs. Epoprostenol) | ~1.0x (vs. Epoprostenol) | Higher doses of Ciprostene required for same effect. |

| Vasorelaxant | ~7.5 - 8.0 (Est.) | 9.48 ± 0.13 | Treprostinil is highly potent in human pulmonary arteries.[3][4] |

| Receptor Selectivity | IP Selective | IP, DP1, EP2 | Treprostinil recruits multiple pathways for vasodilation. |

| Half-Life ( | ~30-60 mins (Est.) | ~4 hours | Treprostinil supports intermittent dosing or stable SC infusion. |

| Platelet Inhibition | Moderate | High | Both reduce thrombotic risk in PAH. |

| Stability | Stable vs. Hydrolysis | Highly Stable | Both eliminate the need for ice-cooling during infusion. |

Expert Insight: Ciprostene's estimated potency is roughly 15 times lower than native prostacyclin (Epoprostenol).[5] In contrast, Treprostinil matches or exceeds Epoprostenol's potency in certain vascular beds due to its ability to activate EP2 receptors, which also couple to Gs/cAMP, providing a "dual-hit" vasorelaxant mechanism that Ciprostene lacks.

Experimental Protocols for Comparative Assessment